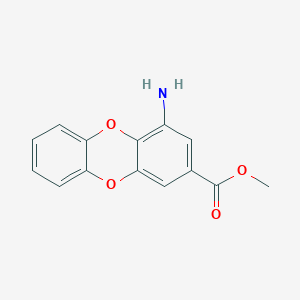

Methyl 4-aminooxanthrene-2-carboxylate

Description

Historical Context and Evolution of Xanthene Derivatives in Academic Research

The journey of xanthene derivatives in scientific research began in the late 19th century with the synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer. This discovery marked the dawn of synthetic fluorescent dyes and laid the groundwork for a new class of brilliantly colored and highly fluorescent compounds. nih.gov Following fluorescein, the development of rhodamines in 1887 further expanded the palette of available dyes, offering enhanced photostability and a broader range of emission wavelengths. rsc.orgnih.gov These early xanthene dyes were initially valued for their vibrant colors in textiles and other materials.

The turn of the 20th century saw the application of xanthene dyes extend into the realm of biology. Their intense fluorescence made them invaluable as stains for microscopy, enabling researchers to visualize cellular structures with unprecedented clarity. This historical foundation paved the way for the evolution of xanthene chemistry from the domain of dyestuffs to a cornerstone of modern biomedical research. researchgate.net

Significance of Substituted Xanthene Scaffolds in Modern Chemical Science

The true power of the xanthene scaffold lies in its versatility, which allows for the introduction of various functional groups to modulate its properties. This has led to the development of a vast library of substituted xanthene derivatives with applications spanning medicinal chemistry, materials science, and bio-imaging. nih.govresearchgate.net

In medicinal chemistry , xanthene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.gov The rigid tricyclic system can serve as a pharmacophore that interacts with specific biological targets. For instance, certain xanthene derivatives have been investigated as inhibitors of enzymes like aldose reductase and as antagonists for leukotriene B4 receptors. mdpi.com The substitution pattern on the xanthene core is crucial in determining the specific biological activity and potency of these compounds. researchgate.net

As fluorescent probes , substituted xanthenes are indispensable tools in molecular and cell biology. google.comnih.govmdpi.com Their high fluorescence quantum yields, photostability, and the tunability of their spectral properties through chemical modification make them ideal for a wide range of applications, including:

Bio-imaging: Visualizing specific cellular components and processes.

Sensing: Detecting the presence and concentration of ions, reactive oxygen species, and other biologically important molecules. google.com

Flow cytometry: Labeling cells for high-throughput analysis. frontiersin.org

The development of near-infrared (NIR) emitting xanthene-based probes is a particularly active area of research, as these probes allow for deeper tissue penetration and reduced background fluorescence in in-vivo imaging applications. researchgate.net

The following interactive table summarizes some key applications of substituted xanthene scaffolds:

| Application Area | Examples of Xanthene Derivatives | Key Properties and Functions |

| Medicinal Chemistry | Xanthone Carboxylic Acids, Aminoxanthenes | Anticancer, Anti-inflammatory, Antimicrobial, Enzyme Inhibition |

| Fluorescent Probes | Fluorescein, Rhodamine, and their derivatives | High Quantum Yield, Photostability, pH and Ion Sensitivity |

| Materials Science | Xanthene-based Dyes | Strong Absorption in the Visible Spectrum, Use in Laser Dyes |

Academic Research Trajectories for Methyl 4-aminooxanthrene-2-carboxylate Analogs

Given the absence of specific literature on this compound, academic research trajectories for its analogs can be projected based on the established chemistry and biological activities of related compounds. The key structural features—the aminoxanthene and the xanthene carboxylate moieties—provide a roadmap for potential areas of investigation.

Synthetic Strategies: A primary research focus would be the development of efficient and regioselective synthetic routes to access 4-amino-oxanthrene-2-carboxylate derivatives. This would likely involve:

Regioselective Nitration and Reduction: Introduction of a nitro group at the 4-position of a suitable oxanthrene-2-carboxylate precursor, followed by reduction to the corresponding amine.

Palladium-Catalyzed Amination: Direct introduction of an amino group at the 4-position of a halogenated oxanthrene-2-carboxylate through cross-coupling reactions.

Carboxylation of Aminoxanthenes: Development of methods to introduce a carboxyl group at the 2-position of a pre-existing 4-aminoxanthene scaffold.

Potential Applications and Biological Activities:

Medicinal Chemistry: Analogs of this compound could be screened for a variety of biological activities. The presence of both an amino and a carboxylate group offers multiple points for further derivatization to optimize drug-like properties. Structure-activity relationship (SAR) studies on a library of such analogs could identify potent and selective agents for various therapeutic targets. nih.govnih.gov For instance, the amino group could be acylated or sulfonated to generate a diverse set of candidates for antimicrobial or anticancer screening. tandfonline.com

Fluorescent Probes: The amino group in the 4-position can significantly influence the photophysical properties of the xanthene core. Research could focus on synthesizing analogs with tailored fluorescence characteristics. For example, derivatization of the amino group could lead to the development of "turn-on" fluorescent probes that exhibit enhanced fluorescence upon binding to a specific analyte. google.com The carboxylate group could be used to improve water solubility or to conjugate the probe to biomolecules.

Materials Science: The unique electronic properties conferred by the amino and carboxylate substituents could make these analogs interesting candidates for applications in organic electronics or as components of novel dyes and pigments.

The table below outlines potential research directions for analogs of this compound:

| Research Area | Focus of Investigation | Potential Outcomes |

| Synthetic Chemistry | Development of regioselective amination and carboxylation methods for the oxanthrene core. | Efficient access to a library of 4-amino-oxanthrene-2-carboxylate analogs. |

| Medicinal Chemistry | Screening of analogs for antimicrobial, anticancer, and anti-inflammatory activities. SAR studies. | Identification of new therapeutic lead compounds. |

| Fluorescent Probes | Synthesis and characterization of fluorescent properties. Development of analyte-responsive probes. | Novel tools for bio-imaging and sensing applications. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminodibenzo-p-dioxin-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-17-14(16)8-6-9(15)13-12(7-8)18-10-4-2-3-5-11(10)19-13/h2-7H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUGQTUEXRHMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)OC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Aminooxanthrene 2 Carboxylate and Xanthene Analogs

Strategic Approaches to Xanthene Core Construction

The construction of the central xanthene ring system is the cornerstone of synthesizing this class of compounds. Various strategies have been developed, ranging from classical cyclocondensations to modern catalytic and multicomponent reactions, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.

Catalytic Reaction Pathways (e.g., Brønsted and Lewis Acids, Supported Catalysts)

Catalysis is central to the efficient synthesis of xanthene derivatives, with both Brønsted and Lewis acids, as well as heterogeneous supported catalysts, playing pivotal roles. researchgate.net These catalysts facilitate the key bond-forming steps, often allowing for milder reaction conditions and improved yields.

Brønsted and Lewis Acids: Brønsted acids like phosphoric acid, perchloric acid, and novel ionic liquids are effective catalysts. nih.govnih.govmeddocsonline.org For instance, concentrated phosphoric acid can be used as both a solvent and a catalyst for the one-step synthesis of symmetric and asymmetric xanthene dyes from aldehydes and diol or m-aminophenol precursors. nih.gov Similarly, a catalytic amount of perchloric acid (HClO₄) has been successfully used in the ultrasound-assisted condensation of aryl aldehydes and β-naphthol to produce 14-aryl-14H-dibenzo[a,j]xanthenes in excellent yields (90–98%). nih.gov

Lewis acids such as Zirconium tetrachloride (ZrCl₄) and scandium triflate are also widely employed. researchgate.netnih.gov ZrCl₄ has been used as an eco-friendly catalyst in a three-component reaction involving 2-naphthol (B1666908), dimedone, and aldehydes under ultrasonic irradiation. nih.gov Scandium triflate has been shown to catalyze the direct synthesis of substituted xanthenes from salicylaldehydes and cyclohexenones or tetralones, with microwave heating significantly reducing reaction times. researchgate.net

Supported Catalysts: To enhance catalyst recovery and reusability, a key principle of green chemistry, numerous supported catalytic systems have been developed. These include transition metals supported on zeolites, silica, or other solid matrices. nih.govrsc.org A method for synthesizing 1,8-dioxo-octa-hydro xanthene derivatives utilizes transition metal ion-exchanged NaY zeolite as a heterogeneous catalyst under solvent-free conditions. rsc.org Copper immobilized on amine-modified NaY nanozeolite has also been reported as a highly efficient and reusable catalyst for xanthene synthesis. chemmethod.com Other examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 and copper and tungsten co-supported on graphitic carbon nitride (g-C₃N₄), which act as highly active Lewis acids. mdpi.comnih.gov

| Catalyst System | Reactants | Conditions | Yield | Reference(s) |

| Brønsted Acids | ||||

| 85% Phosphoric Acid | Aldehyde, Resorcinol (B1680541) | 125 °C, 2 h | N/A | nih.gov |

| Perchloric Acid (HClO₄) | Aryl Aldehyde, β-Naphthol | Acetic Acid, Ultrasound, 30-90 min | 90-98% | nih.gov |

| [(Et₃N)₂SO][HSO₄]₂ (Ionic Liquid) | Aldehyde, 2-Naphthol | 120 °C, Solvent-free | ~91% | meddocsonline.org |

| Lewis Acids | ||||

| ZrCl₄ | Aldehyde, 2-Naphthol, Dimedone | Ethanol, Ultrasound, 70-82 min | 75-95% | nih.gov |

| Scandium Triflate | Salicylaldehyde (B1680747), Cyclohexenone | Microwave, 30 min | Good to Excellent | researchgate.net |

| Supported Catalysts | ||||

| Cu/Zeolite-NaY | Aldehyde, Dimedone | Solvent-free | High | rsc.org |

| DABCO/Amberlyst-15 | Aldehyde, Dimedone, 2-Naphthol | 120 °C, Solvent-free | Good to Excellent | mdpi.com |

| W/Cu@g-C₃N₄ | Aldehyde, Dimedone / 2-Naphthol | 80 °C, 60 min | 68-90% | nih.gov |

| Cu@NNPS-NaY | Aldehyde, β-Naphthol, Dimedone | Ethanol, 60 °C, 10-60 min | 84-97% | chemmethod.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a highly efficient strategy for constructing xanthene derivatives. mdpi.comacs.org This approach is characterized by its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. mdpi.com

A common MCR for xanthene synthesis involves the one-pot condensation of an aldehyde, an activated methylene (B1212753) source (like dimedone or cyclohexanedione), and a nucleophilic aromatic compound such as 2-naphthol or 1-naphthol. mdpi.com This reaction is typically catalyzed by an acid or a base. The use of heterogeneous and recyclable catalysts in these MCRs further enhances their environmental friendliness. mdpi.com For example, 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15 has been used as a novel, recyclable catalyst for the solvent-free synthesis of various benzoxanthenones in good to excellent yields. mdpi.com Another approach involves a cascade three-component coupling reaction of arynes with DMF and active methylenes to produce xanthene derivatives. acs.orgnih.gov Ultrasound irradiation has also been employed as a green energy source to promote MCRs for xanthene synthesis, often in conjunction with nanocatalysts or in aqueous media, reducing reaction times and energy consumption. nih.gov

| MCR Components | Catalyst / Conditions | Product Type | Yield | Reference(s) |

| Aldehyde, Dimedone, 2-Naphthol | CoFe₂O₄/OCMC/Cu (BDC) nanocomposite / Sonication, RT, 10-15 min | Tetrahydrobenzo[a]xanthen-11-ones | 83-96% | nih.gov |

| Aryl Aldehyde, α-Naphthol, Dimedone | Ceric Ammonium Nitrate (CAN) / DCM:Ethanol, Ultrasound, 26 °C | Tetrahydrobenzo[c]xanthene-11-ones | 82-87% | nih.gov |

| Aldehyde, Diketone, Naphthol | DABCO/Amberlyst-15 / 120 °C, Solvent-free | Benzoxanthenones | Good to Excellent | mdpi.com |

| Arynes, DMF, Active Methylenes | Cascade reaction | Xanthene derivatives | N/A | acs.orgnih.gov |

Petasis Reaction and Modified Cyclocondensation Approaches

While not a direct method for forming the xanthene ring, the Petasis reaction offers a powerful tool for synthesizing highly functionalized amine precursors that could subsequently be used in cyclization strategies. The Petasis borono-Mannich reaction is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is notable for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orgnih.gov One could envisage a strategy where a suitably substituted salicylaldehyde or a phenol (B47542) derivative is used as the carbonyl component in a Petasis reaction to generate an intermediate that, upon an intramolecular cyclization step, would yield a functionalized xanthene core.

Modified cyclocondensation reactions remain a fundamental approach to the xanthene core. scielo.org.mx These methods typically involve the condensation of a phenol or naphthol derivative with an aldehyde or ketone, often under acidic catalysis, followed by dehydrative cyclization. scielo.org.mx For example, template-containing Zn/MCM-41, acting as a solid acid catalyst, has been shown to be highly effective in the three-component reaction of β-naphthol, dimedone, and benzaldehyde (B42025) to afford benzoxanthene derivatives under solvent-free conditions. scielo.org.mx The efficiency of these cyclocondensation reactions is often improved by using modern techniques such as microwave irradiation or ultrasound assistance, which can lead to shorter reaction times and higher yields. researchgate.netnih.gov

Dehydrative C-H Coupling Methodologies

A more recent and elegant strategy for xanthene synthesis involves the transition-metal-catalyzed dehydrative C-H coupling of phenols with aldehydes. kaist.ac.kracs.org This method provides a direct and atom-economical route to the xanthene scaffold. Specifically, a cationic Ruthenium-hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has been identified as an effective catalyst for this transformation. kaist.ac.kracs.orgnih.gov

In this process, the coupling of phenols with salicylaldehydes (2-hydroxybenzaldehydes) in the presence of the ruthenium catalyst smoothly forms the corresponding xanthene products. acs.org The reaction proceeds via a proposed mechanism involving an electrophilic aromatic substitution of the aldehyde, followed by hydrogenolysis of the hydroxy group, leading to the cyclized xanthene product. kaist.ac.krnih.gov This catalytic C-H coupling method is highly efficient and avoids the use of reactive reagents and the formation of wasteful byproducts, representing a significant advancement in the synthesis of xanthenes. acs.org

Introduction of Amino and Carboxylate Ester Functionalities

For the synthesis of a specific target like Methyl 4-aminooxanthrene-2-carboxylate, the introduction of the amino and methyl carboxylate groups must be strategically planned. These functionalities can either be incorporated into the starting materials before the construction of the xanthene core or be introduced onto the pre-formed scaffold through functional group interconversion.

Regioselective Introduction of Amino Groups on the Xanthene Core

The regioselective introduction of an amino group onto an existing xanthene core is a challenging but crucial transformation for accessing aminoxanthene derivatives. Standard methods for aromatic amination can be applied, with the regiochemical outcome dictated by the electronic properties of the existing substituents on the xanthene ring system.

A common indirect method for introducing an amino group is through the nitration of the aromatic ring followed by reduction. The regioselectivity of the initial nitration step (e.g., using nitric acid and sulfuric acid) would be governed by the directing effects of the substituents already present on the xanthene's benzene (B151609) rings. Subsequent reduction of the nitro group to an amine can be achieved using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Direct amination of C-H bonds is a more modern approach. While literature specifically detailing the direct amination of the xanthene core is scarce, principles from radical arene amination could be applied. nih.gov Methodologies have been developed that utilize noncovalent interactions to guide N-centered radicals to a specific position on an arene, offering a potential route for controlled, regioselective amination. nih.gov Applying such a strategy would require careful design of the xanthene substrate to direct the incoming amino group to the desired position.

Alternatively, the amino group can be incorporated as part of a building block in a multicomponent or cyclocondensation reaction, which often provides better control over the final position of the substituent.

Esterification and Carboxylate Functionalization Strategies

The introduction and modification of ester and carboxylate functionalities are pivotal in the synthesis of diverse xanthene derivatives, including structures related to this compound. A primary route to xanthene esters involves the functionalization of xanthene-9-carboxylic acid, a key intermediate. chemicalbook.comcymitquimica.com This can be achieved through various esterification methods. For instance, the transesterification of the ethyl ester of xanthene-9-carboxylic acid is a documented method to produce other ester derivatives, such as the 3-quinuclidinyl ester. chemicalbook.comcymitquimica.com Another approach involves the reaction of sodium xanthene-9-carboxylate with bromoethylammonium bromides in isopropanol (B130326) to yield the corresponding esters. google.com

Furthermore, modular synthetic strategies have been developed that utilize a xanthene aldehyde-ester building block. This approach allows for the construction of complex architectures, such as porphyrin systems, where the ester group on the xanthene spacer can be subsequently modified. Direct modification of the synthon after macrocyclization can yield a variety of functionalities, including carboxylic acids, esters, and amides, demonstrating the versatility of this functional handle. nih.gov The carboxylate on a pendant ring of a xanthene dye has also been modified with an NO-responsive o-phenylenediamine (B120857) trigger, showcasing advanced functionalization strategies. nih.gov These methods highlight the chemical tractability of the carboxylate group on the xanthene scaffold, enabling the synthesis of a wide array of functionalized molecules.

Green Chemistry Principles in Xanthene Synthesis

The synthesis of xanthenes has increasingly adopted green chemistry principles to minimize environmental impact, reduce waste, and improve energy efficiency. thieme-connect.de These approaches focus on the use of environmentally benign catalysts, alternative energy sources, and solvent-free conditions.

Solvent-free, or neat, reaction conditions represent a significant advancement in the green synthesis of xanthenes. These methods eliminate the need for often toxic and volatile organic solvents, leading to reduced pollution, lower costs, and operational simplicity. tandfonline.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for solvent-free synthesis. mdpi.com

Numerous catalytic systems have been successfully employed under these conditions. For example, the three-component condensation of aldehydes, β-naphthol, and dimedone can be catalyzed by nano-AlPO4/Ti(IV) at 90°C to produce tetrahydrobenzo[a]xanthen-11-ones in high yields. tandfonline.com Other effective catalysts for solvent-free xanthene synthesis include:

Transition metal ion-exchanged NaY zeolite. rsc.org

Template-containing Zn/MCM-41. scielo.org.mx

Preyssler type heteropolyacid (H14[NaP5W30O110]). researchgate.net

Silica sulfuric acid (SSA) or Amberlyst-15. scholarsresearchlibrary.com

1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15. mdpi.com

These solvent-free protocols are not only eco-friendly but also often result in shorter reaction times and high product yields. tandfonline.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, increased yields, and enhanced reaction rates. derpharmachemica.com This technology aligns with green chemistry principles by improving energy efficiency.

The one-pot synthesis of various xanthene derivatives has been optimized using microwave assistance in conjunction with various catalysts. These reactions are often performed under solvent-free conditions, further enhancing their green credentials. scholarsresearchlibrary.comderpharmachemica.com For example, the condensation of substituted aryl aldehydes and resorcinol is efficiently catalyzed by sulfamic acid under microwave irradiation. Similarly, perchloric acid has been used to catalyze the reaction between aldehydes, β-naphthol, and dimedone under microwave conditions. derpharmachemica.com Carboxyl functionalized graphene quantum dots (CGQDs) have also been employed as a green acidic nano-catalyst for the synthesis of 14H-dibenzo xanthene derivatives under solvent-free microwave irradiation. rsc.org

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfamic Acid | Resorcinol, Aryl Aldehydes | Microwave (350W) | Good | |

| Perchloric Acid | β-Naphthol, Aldehydes, Dimedone | Solvent-free, Microwave | Excellent | derpharmachemica.com |

| Sr(ClO4)2 | β-Naphthol, Aryl Aldehydes | Solvent-free, Microwave (1-6 min) | 29-98% | researchgate.net |

| Zr-based MOF | Dimedone, Aromatic Aldehydes | 60-70°C, Microwave (4 min) | ~100% | nih.gov |

| Carboxyl functionalized Graphene Quantum Dots (CGQDs) | 2-Naphthol, Benzaldehyde derivatives | Solvent-free, Microwave | Good to Excellent | rsc.org |

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free and energy-efficient alternative to traditional solution-based synthesis. beilstein-journals.orgresearchgate.net High-speed ball milling, in particular, has been successfully applied to the synthesis of xanthene derivatives. rsc.org This technique can promote the rupture and formation of chemical bonds, often leading to high to quantitative conversions and minimizing the need for purification steps. beilstein-journals.orgrsc.org

A notable example is the one-pot, multi-component synthesis of arylbenzodioxy xanthenedione scaffolds using mesoporous PbO nanoparticles as a catalyst under ball milling conditions. This method provides very high yields (86–97%) in a short reaction time (1 hour) and is considered environmentally friendly. rsc.org The use of mechanochemical methods aligns with green chemistry goals by saving time and eliminating solvent waste. beilstein-journals.org

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, addressing issues of catalyst recovery and reuse, which reduces waste and cost. mdpi.comfrontiersin.org Many modern synthetic protocols for xanthenes employ solid catalysts that can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss of activity. tandfonline.commdpi.com

A wide variety of materials have been developed as reusable catalysts for xanthene synthesis:

Zeolite-based catalysts : Copper-amine complexes on nano NaY zeolite have been shown to be reusable for at least twelve consecutive runs. chemmethod.com Other examples include transition metal ion-exchanged NaY zeolites. rsc.org

Silica-supported catalysts : Systems like NH4H2PO4/SiO2 and Sn(II)/nano-silica have proven effective and reusable. frontiersin.orgunito.it

Nanoparticle catalysts : Nano-AlPO4/Ti(IV) has been recovered and reused, demonstrating its stability. tandfonline.com Similarly, mesoporous PbO nanoparticles used in ball milling were recycled for up to eight runs. rsc.org Iron ore pellet-based Ag2O nanoparticles are another example of a recyclable catalyst. frontiersin.org

Polymer-supported catalysts : DABCO supported on Amberlyst-15 is fully recyclable and can be reused up to six times. mdpi.com

Modified natural materials : Halloysite nanotubes functionalized with sulfonic acid (Hal-Py-SO3H) have shown robust stability over multiple recycling processes. nih.gov

| Catalyst | Synthetic Method | Reusability | Reference |

|---|---|---|---|

| Nano-AlPO4/Ti(IV) | Solvent-free, 90°C | Recoverable and reusable | tandfonline.com |

| DABCO/Amberlyst-15 | Solvent-free, 120°C | Up to 6 times | mdpi.com |

| Mesoporous PbO NPs | Ball milling | Up to 8 runs | rsc.org |

| Cu@NNPS-NaY | Conventional heating in EtOH | At least 12 runs | chemmethod.com |

| Zr-based MOF | Microwave-assisted | Up to 3 times | nih.gov |

| Template-containing Zn/MCM-41 | Solvent-free, 110°C | Reusable without loss of activity | scielo.org.mx |

Synthesis of Novel Xanthene Architectures and Macrocycles

The rigid tricyclic structure of the xanthene core makes it an excellent building block for the construction of novel, complex supramolecular structures and macrocycles. Recent advancements have focused on creating large, shape-persistent architectures with unique host-guest properties.

A significant development in this area is the synthesis of a new class of macrocycles called "xanthene[n]arenes". ethz.chacs.org Unlike many other macrocycles, xanthene[n]arenes possess a conformationally restricted, bowl-shaped structure. ethz.chx-mol.net This defined shape is crucial for the construction of deeper cavitands and for facilitating self-assembly into larger structures, such as molecular capsules, through noncovalent interactions. acs.orgresearchgate.net The synthesis of xanthene scielo.org.mxarenes and xanthene researchgate.netarenes can be selectively controlled by modulating the steric hindrance at the C9-position of the monomeric xanthene unit. acs.org These macrocycles have demonstrated potential for further derivatization, leading to the creation of deep cavitands and hydrogen-bonded tetrameric capsules that exhibit guest-binding properties. ethz.chacs.org

Beyond macrocycles, the xanthene scaffold is also used as a platform for creating other complex architectures. A modular synthetic strategy has been developed to construct cofacial porphyrin architectures where functionalized xanthene units act as spacers. nih.gov This approach uses a xanthene aldehyde-ester building block to create meso-substituted porphyrins, demonstrating the utility of xanthenes in building intricate, functional molecular systems. nih.gov

Xanthene[n]arenes and Related Cage Structures

Xanthene[n]arenes represent a class of macrocyclic compounds composed of xanthene units linked together to form a bowl-shaped structure. ethz.chnih.govacs.orgchemrxiv.orgresearchgate.net Their synthesis and derivatization have garnered significant interest due to their potential applications in supramolecular chemistry, including the formation of cavitands and molecular capsules. ethz.chacs.org

The synthesis of xanthene[n]arenes typically involves the acid-catalyzed condensation of xanthene monomers. The size of the resulting macrocycle (the value of 'n') can be controlled by modulating the steric hindrance at the C9-position of the xanthene monomer. acs.org For instance, the selective synthesis of xanthene nih.govarenes and xanthene commonorganicchemistry.comarenes has been achieved through this approach. acs.org

A general synthetic strategy involves the preparation of a pre-functionalized xanthene monomer containing a reactive benzylic alcohol moiety. ethz.ch This monomer is then subjected to cyclization under acidic conditions to yield the desired xanthene[n]arene. The derivatization of the xanthene[n]arene scaffold allows for the introduction of various functional groups, enabling the construction of more complex supramolecular structures. ethz.chacs.org

| Reactant(s) | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Prefunctionalized xanthene monomer with a benzylic alcohol | 25 mM monomer, 1:9 TFA:CH2Cl2, 20 h, 0 °C to rt | Xanthene nih.govarene | 15 | acs.org |

| Xanthene nih.govarene | Further derivatization steps | Deep cavitand | - | acs.org |

| Xanthene nih.govarene | Further derivatization steps | Hydrogen-bonded tetrameric capsule | - | acs.org |

Bridged Xanthene Systems

Bridged xanthene systems are a class of compounds where two xanthene units are linked by a bridging group. These structures are of interest for their potential applications in various fields, including the development of fluorescent probes and materials with unique photophysical properties.

The synthesis of bridged xanthene systems can be achieved through various methodologies. One common approach involves the reaction of a suitable xanthene derivative with a bifunctional linking agent. For example, a novel polycyclic bridged-ring xanthene has been synthesized via a nucleophilic substitution followed by a Michael addition reaction between a parent dibenzoxanthene (B14493495) and acetylacetone. researchgate.net

Another strategy for constructing bridged systems involves the condensation of xanthene precursors. For instance, the synthesis of some 1,8-dioxo-octa-hydro xanthene derivatives has been accomplished using metal ion-exchanged NaY zeolite as a heterogeneous catalyst in a one-pot, solvent-free reaction. rsc.org This method offers an environmentally friendly approach to these complex structures.

The choice of synthetic route and bridging group allows for the tuning of the electronic and steric properties of the resulting bridged xanthene system, which in turn influences its chemical and physical characteristics.

| Reactant(s) | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Parent dibenzoxanthene, Acetylacetone | Nucleophilic substitution followed by Michael addition | Polycyclic bridged-ring xanthene | - | researchgate.net |

| Aldehydes, Dimedone | Copper/zeolite catalyst, solvent-free | 1,8-Dioxo-octa-hydro xanthene derivatives | High yields | rsc.org |

High Resolution Spectroscopic and Structural Elucidation of Methyl 4 Aminooxanthrene 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (¹H, ¹³C NMR) Spectral Analysis

One-dimensional NMR spectra are fundamental for initial structural assessment.

¹H NMR (Proton NMR): A ¹H NMR spectrum of Methyl 4-aminooxanthrene-2-carboxylate would be expected to show distinct signals for each unique proton in the molecule. Key diagnostic signals would include those for the aromatic protons on the oxanthrene ring system, a singlet for the amino (-NH₂) protons, and a characteristic singlet for the methyl (-OCH₃) protons of the ester group. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of these signals would confirm the presence of these functional groups and provide clues about their relative positions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal a signal for each unique carbon atom. Expected signals would include those for the sp²-hybridized carbons of the aromatic rings, the carbon atoms of the heterocyclic ether portion of the oxanthrene core, a signal for the carbonyl carbon (C=O) of the ester group at a downfield chemical shift (typically >160 ppm), and a signal for the methyl carbon (-OCH₃).

Hypothetical ¹³C NMR Data Table This table is for illustrative purposes only and does not represent actual data.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165-175 |

| Aromatic C-O | 150-160 |

| Aromatic C-N | 140-150 |

| Aromatic C-H / C-C | 110-135 |

| C-O (Ether) | 60-80 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would map the connectivity of protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in assigning the protons on the aromatic rings by showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This technique would definitively link the proton signals with their corresponding carbon signals from the 1D spectra.

Solid-State NMR Investigations

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the molecule's structure, conformation, and packing in the crystalline state. This technique would be particularly useful for studying polymorphism (the ability of a substance to exist in more than one crystal form) and for understanding intermolecular interactions, such as hydrogen bonding involving the amino group, in the solid phase.

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, twisting) and is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Hypothetical IR Data Table This table is for illustrative purposes only and does not represent actual data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric/Asymmetric Stretch | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Methyl) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1700-1730 |

| C=C (Aromatic) | Stretch | 1450-1600 |

The precise position of the C=O stretch would give insight into electronic effects within the molecule, while the shape and location of the N-H stretching bands would indicate the extent of hydrogen bonding.

Raman Spectroscopy and Vibrational Assignments

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. It is particularly effective for identifying symmetric vibrations and bonds involving non-polar groups. In the case of this compound, Raman spectroscopy would be especially useful for analyzing the vibrations of the aromatic C=C bonds in the oxanthrene core and would provide a more complete picture of the molecule's vibrational modes when used in conjunction with IR data.

Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Characterization

UV-Vis spectroscopy is a pivotal technique for investigating the electronic properties of conjugated systems like this compound. The absorption of ultraviolet and visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's structure, particularly its chromophores.

Electronic Transitions and Chromophoric Behavior

The chromophoric system of this compound, which consists of a polycyclic aromatic xanthrene core substituted with an amino group and a methyl carboxylate group, gives rise to distinct absorption bands in the UV-Vis spectrum. These bands correspond to specific electronic transitions, primarily π → π* transitions, which are characteristic of conjugated aromatic systems.

The introduction of substituents on the aromatic core can significantly influence the absorption maxima (λmax) and molar absorptivity. For instance, electron-donating groups like the amino group typically cause a bathochromic (red) shift in the absorption spectrum due to the delocalization of non-bonding electrons into the π-system. researchgate.net Conversely, the position and electronic nature of other substituents can modulate these transitions. The solvent environment also plays a crucial role, as changes in solvent polarity can stabilize or destabilize the ground and excited states differently, leading to shifts in the absorption bands.

Table 1: Illustrative UV-Vis Absorption Data for Aromatic Carboxylates

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Methyl Benzoate | Ethanol | 228 | 12,000 | π → π* |

| Methyl 4-aminobenzoate | Ethanol | 289 | 18,000 | π → π* |

This table provides illustrative data for related compounds to demonstrate typical spectroscopic values.

Fluorescence and Luminescence Properties (Quantum Yields, Lifetimes)

Many highly conjugated aromatic compounds, such as derivatives of fluorescein (B123965) and other dyes, exhibit fluorescence upon excitation with UV or visible light. mdpi.comresearchgate.net The fluorescence properties are defined by key parameters including the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf).

Fluorescence Quantum Yield (Φf): This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to the photons absorbed. Its value is highly dependent on the molecular structure and the surrounding environment. researchgate.net

Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. mdpi.com Lifetimes are typically in the nanosecond range for fluorescent organic molecules. mdpi.com

The fluorescence characteristics of this compound derivatives would be strongly influenced by the rigidity of the xanthrene core and the nature of its substituents. The amino group, in particular, can significantly affect the emission properties. Both the quantum yield and lifetime are sensitive to the solvent, temperature, and the presence of quenchers. researchgate.net

Table 2: Typical Fluorescence Properties of Fluorescent Dyes

| Fluorophore | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |

|---|---|---|---|---|---|

| Fluorescein (dianion) | 0.1 M NaOH | 490 | 514 | 0.95 | ~4.0 |

This table presents data for well-known fluorescent dyes to provide context for the parameters discussed.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm). researchgate.net This high precision allows for the unambiguous determination of an elemental formula from the exact mass, as different elemental combinations will have distinct, albeit very close, masses. nih.gov For a compound like this compound, HRMS would be used to confirm its elemental formula (e.g., C₁₅H₁₁NO₃) by matching the experimentally measured accurate mass to the calculated theoretical mass. nih.govucr.edu

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules, making it well-suited for analyzing compounds like this compound. nih.gov In ESI, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺, in positive ion mode) are ejected into the gas phase for mass analysis. This method minimizes fragmentation, allowing for the clear determination of the molecular ion. researchgate.net

Hyphenated MS Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

For the analysis of complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique, a process known as hyphenation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common hyphenated technique for analyzing non-volatile and thermally sensitive compounds. nih.govresearchgate.net A liquid chromatograph separates the components of a mixture, which are then sequentially introduced into the mass spectrometer for detection and identification. LC-MS would be the ideal method for the analysis of this compound in biological or environmental samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for volatile and thermally stable compounds. nih.govresearchgate.net The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. While direct analysis of this compound by GC-MS might be challenging due to its low volatility, derivatization could be employed to make it more amenable to this technique. nih.gov

These hyphenated methods allow for both the separation and confident identification of target compounds within complex matrices. nih.gov

Imaging Mass Spectrometry

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of chemical species. In the context of a novel compound, IMS could be used to:

Map Compound Distribution in Tissues: If the compound were being studied for its biological activity, IMS could map its location and the distribution of its metabolites within a biological tissue sample without the need for labeling.

Assess Formulation Homogeneity: In materials science or pharmaceutical development, IMS could be used to check the uniformity of the compound within a formulated product, such as a tablet or polymer film.

A typical (though hypothetical) data output might show the relative intensity of the ion corresponding to the mass-to-charge ratio (m/z) of this compound across a two-dimensional sample surface.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

This technique is the gold standard for determining the precise molecular structure of a compound. By diffracting X-rays off a single, high-quality crystal, researchers can determine:

Atomic Connectivity and Bond Lengths/Angles: The exact bonding arrangement, confirming the constitution of the molecule.

Stereochemistry: The absolute configuration of chiral centers.

Conformation: The spatial orientation of different parts of the molecule in the solid state.

Intermolecular Interactions: How molecules pack together in the crystal lattice, including hydrogen bonding and π-stacking.

A successful analysis would yield a crystallographic information file (CIF), containing atomic coordinates from which molecular structure and packing diagrams can be generated. The data would be summarized in a table including crystal system, space group, unit cell dimensions, and refinement statistics.

XRPD is used to analyze a polycrystalline powder sample. It is crucial for:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

Purity Analysis: It can detect the presence of different crystalline polymorphs or impurities.

Monitoring Scale-up: In a manufacturing setting, XRPD ensures batch-to-batch consistency of the crystalline form.

The output is a diffractogram plotting X-ray intensity against the diffraction angle (2θ).

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. It maps the electron distribution of a molecule within its crystalline environment. Key insights include:

Visualization of Close Contacts: The surface is colored to show different types of intermolecular contacts and their relative strength.

2D Fingerprint Plots: These plots summarize the intermolecular interactions, providing quantitative percentages for different contact types (e.g., H···H, O···H, C···H), which helps in understanding the forces that stabilize the crystal structure.

Advanced Chromatographic Separations

Chromatography is essential for the separation, purification, and analysis of chemical compounds.

HPLC is a cornerstone technique for assessing the purity of a compound and for quantifying its concentration. A typical reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The analysis provides:

Retention Time (t_R): The time at which the compound elutes from the column, which is characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate).

Purity Assessment: The area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram gives an estimate of its purity.

NanoLC is a miniaturized version of HPLC that operates at much lower flow rates and is often coupled to mass spectrometry for high-sensitivity analyses, particularly for very small sample amounts.

A data table for an HPLC method would typically include details on the column, mobile phase, flow rate, detection wavelength, and the resulting retention time and purity of the analyte.

Two-Dimensional Chromatography for Complex Mixtures

Comprehensive two-dimensional chromatography (2D-LC) is a powerful analytical technique that provides significantly enhanced separation capacity and resolution for complex samples compared to traditional one-dimensional chromatography. chromatographyonline.comresearchgate.net This method is particularly advantageous for analyzing mixtures where components have similar physicochemical properties, which can be challenging to resolve using a single separation mechanism. researchgate.net In a typical 2D-LC setup, two independent chromatographic systems are coupled, allowing for the separation of analytes based on two different properties, such as hydrophobicity and size, or polarity and charge. chromatographyonline.comresearchgate.net

Capillary Electrophoresis

Capillary electrophoresis (CE) is a family of electro-driven separation techniques that utilize narrow capillaries to separate molecules based on their size, charge, and frictional forces. nih.gov This method is known for its high efficiency, rapid analysis times, and low consumption of samples and reagents. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), offer versatility in analyzing a wide range of analytes, from small ions to large biomolecules. nih.gov

CE has been successfully employed for the separation and determination of various amino derivatives of polycyclic aromatic hydrocarbons and aminopyridines. researchgate.net For example, the separation of aminopyridines and diaminopyridines has been optimized by adjusting buffer pH and type, with optimal conditions identified as a 100mM sodium acetate (B1210297) buffer at pH 5.15 and an applied voltage of 20kV. researchgate.net Furthermore, CE coupled with laser-induced fluorescence (LIF) detection has proven effective for the analysis of fluorescently labeled oligosaccharides. nih.gov

Despite its broad applicability, specific methods and data for the analysis of "this compound" using capillary electrophoresis have not been reported in the available literature. The development of a CE method for this compound would likely involve the optimization of parameters such as the background electrolyte composition and pH, applied voltage, and detection method to achieve efficient separation and sensitive detection.

Elemental Analysis and Compositional Studies

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is crucial for confirming the empirical formula of a newly synthesized molecule. This data, in conjunction with molecular weight determination from mass spectrometry, allows for the elucidation of the molecular formula.

While no specific elemental analysis data for "this compound" is available in the provided search results, the general procedure involves the combustion of a small, precisely weighed sample. The resulting combustion gases (such as carbon dioxide, water, and nitrogen) are collected and measured to calculate the percentage of carbon, hydrogen, and nitrogen, respectively. Other elements, like sulfur, can also be determined using this method.

For structurally related compounds, such as derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, elemental analysis has been used to confirm their proposed structures. For instance, for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (C₁₃H₁₃NO₃S), the calculated elemental composition was C 59.30%, H 4.98%, N 5.32%, and S 12.18%, which would be compared against experimentally determined values to verify the synthesis. mdpi.com

A hypothetical elemental analysis for "this compound" with a molecular formula of C₁₅H₁₁NO₃ would be expected to yield the theoretical percentages presented in the table below.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 15 | 180.165 | 71.14% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.38% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.53% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.96% |

| Total | 253.257 | 100.00% |

Computational and Theoretical Investigations of Methyl 4 Aminooxanthrene 2 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the ground-state properties of molecules. chemrxiv.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. aps.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like Methyl 4-aminooxanthrene-2-carboxylate.

DFT calculations are employed to determine a variety of ground-state properties. A key initial step is geometry optimization, where the calculation finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. From this optimized geometry, properties such as bond lengths, bond angles, and dihedral angles are obtained. Furthermore, DFT can compute thermodynamic properties like enthalpy, Gibbs free energy, and vibrational frequencies, which are crucial for predicting the molecule's stability and infrared (IR) spectrum. researchgate.net

Table 1: Ground-State Properties Determined by DFT

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest electronic energy. | Provides fundamental structural parameters like bond lengths and angles. |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to assess the relative stability of different conformations or isomers. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Predicts the molecule's infrared (IR) and Raman spectra, aiding in its identification. |

| Thermodynamic Data | Properties such as enthalpy, entropy, and Gibbs free energy. | Helps in understanding the molecule's stability and reactivity under different conditions. |

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. semanticscholar.orgrsc.org It is an extension of DFT that allows for the calculation of electronic excited-state properties. researchgate.netscispace.com TD-DFT is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. researchgate.netmaterialsciencejournal.org

The method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. nih.gov It also determines the oscillator strength for each transition, a value that indicates the probability of a particular electronic transition occurring and corresponds to the intensity of an absorption band in the spectrum. nih.gov By analyzing the primary molecular orbitals involved in these transitions, TD-DFT provides insights into the nature of the electronic excitations, such as n→π* or π→π* transitions. researchgate.net

Table 2: Excited-State Properties Predicted by TD-DFT

| Property | Description | Significance |

|---|---|---|

| Excitation Energies | The energy required to promote an electron from the ground state to an excited state. | Correlates directly with the position (wavelength) of absorption peaks in a UV-Vis spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that represents the intensity of an electronic transition. | Predicts the strength of absorption bands; a higher value indicates a more intense peak. |

| Absorption Wavelength (λ) | The wavelength of light absorbed during an electronic transition. | Allows for the direct simulation and prediction of the molecule's UV-Vis spectrum. |

| Major Orbital Contributions | Identifies the molecular orbitals (e.g., HOMO, LUMO) involved in a specific excitation. | Characterizes the nature of the electronic transition (e.g., π→π*, charge transfer). |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy. In studies of xanthenes and related heterocyclic systems, ab initio methods are often used to benchmark the results obtained from more cost-effective DFT functionals or to investigate systems where standard DFT might be less reliable, such as those with significant electron correlation effects.

Electronic Structure Analysis

Analyzing the electronic structure provides a detailed picture of how electrons are distributed within a molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a central concept in chemistry for explaining reactivity, based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests that the molecule is more reactive and easily polarizable. irjweb.comresearchgate.net Visualization of the HOMO and LUMO shows the regions of the molecule where these orbitals are located, indicating the likely sites for nucleophilic and electrophilic attack. nih.gov

Table 3: Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Chemical Interpretation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

The distribution of electron density reveals how electrons are shared between atoms in a molecule. researchgate.net A Molecular Electrostatic Potential (ESP) map is a powerful visualization tool that illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. nih.govresearchgate.net

ESP maps use a color scale to represent different potential values. researchgate.net Regions with a negative electrostatic potential, typically colored in shades of red, are electron-rich and are characteristic of nucleophilic sites. These areas are prone to attack by electrophiles. For this compound, such regions would be expected around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the amino group. nih.govnih.gov Conversely, regions with a positive electrostatic potential, shown in shades of blue, are electron-poor and represent electrophilic sites, susceptible to attack by nucleophiles. Hydrogen atoms attached to electronegative atoms often exhibit a positive potential. researchgate.net

Table 4: Insights from Electrostatic Potential (ESP) Mapping

| Feature | Description | Significance |

|---|---|---|

| Negative Potential Regions (Red/Yellow) | Areas of high electron density and negative charge. | Indicates nucleophilic sites, such as lone pairs on oxygen or nitrogen atoms, which are reactive towards electrophiles. |

| Positive Potential Regions (Blue) | Areas of low electron density and positive charge. | Indicates electrophilic sites, such as hydrogen atoms bonded to heteroatoms, which are susceptible to nucleophilic attack. |

| Neutral Regions (Green) | Areas with an electrostatic potential close to zero. | Typically found in nonpolar regions of the molecule, such as hydrocarbon portions. |

Lack of Specific Research Data Precludes Article Generation

A thorough investigation into scientific literature and databases reveals a significant gap in research specifically concerning the chemical compound This compound . Consequently, the generation of a detailed, scientifically accurate article based on the provided outline is not possible at this time.

The user's request specified a highly detailed structure focusing on advanced computational and theoretical investigations of this particular molecule. This included subsections on charge transfer characteristics, reorganization energies, molecular dynamics simulations for conformational analysis and intermolecular interactions, and the elucidation of reaction mechanisms through computational modeling, including transition state identification and selectivity predictions.

Extensive searches for this specific compound in relation to these computational chemistry topics did not yield any relevant scholarly articles, datasets, or detailed research findings. The available literature focuses on the broader class of xanthene derivatives, providing general insights into their synthesis, conformational analysis, and potential applications. However, this generalized information does not meet the stringent requirement of focusing solely on this compound.

To maintain scientific accuracy and adhere to the explicit instructions of not introducing information outside the specified scope, the article cannot be generated. Fulfilling the request would require non-existent data, leading to speculation and scientifically unfounded content.

Summary of Findings:

Charge Transfer and Reorganization Energies: No studies detailing the charge transfer properties or calculating the reorganization energies specifically for this compound were found.

Molecular Dynamics Simulations: While conformational analyses of other xanthene derivatives exist, there are no available molecular dynamics simulations focused on the conformational flexibility or intermolecular interactions of this compound in solution or the solid state.

Reaction Mechanism Elucidation: Computational modeling studies identifying transition states, energy barriers, or predicting the selectivity for reactions involving this compound are absent from the current body of scientific literature.

Until specific computational and theoretical research on this compound is conducted and published, creating the requested article with the required depth and accuracy is not feasible.

In Silico Prediction of Spectroscopic Parameters and Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the spectroscopic and electronic properties of molecules, offering insights that complement experimental data. For this compound, in silico methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to forecast its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, as well as to understand the relationship between its molecular structure and optical characteristics. These theoretical investigations are crucial for characterizing the molecule and predicting its behavior in various applications.

Predicted IR Frequencies and NMR Chemical Shifts

Theoretical calculations allow for the prediction of vibrational frequencies and chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, while DFT calculations can predict the vibrational modes observed in IR spectroscopy. researchgate.net

Predicted Infrared (IR) Frequencies:

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of an amino group, a methyl ester, and the oxanthrene core gives rise to distinct vibrational modes. Key predicted frequencies are detailed in the table below. The N-H stretching vibrations of the primary amine are anticipated in the 3400-3300 cm⁻¹ region. The carbonyl (C=O) stretch of the methyl ester is predicted to be a strong band around 1720-1700 cm⁻¹, while the C-O-C asymmetric and symmetric stretches of the oxanthrene ether linkages are expected in the 1250-1050 cm⁻¹ range.

Interactive Table 1: Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch (Amine) | ~3450 | Medium |

| N-H Symmetric Stretch (Amine) | ~3350 | Medium |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium to Weak |

| C-H Stretch (Methyl) | ~2950 | Medium to Weak |

| C=O Stretch (Ester) | ~1715 | Strong |

| C=C Stretch (Aromatic) | ~1620-1450 | Medium to Strong |

| N-H Bend (Amine) | ~1600 | Medium |

| C-O-C Asymmetric Stretch (Ether) | ~1250 | Strong |

| C-O Stretch (Ester) | ~1230 | Strong |

| C-O-C Symmetric Stretch (Ether) | ~1070 | Medium |

| C-N Stretch (Amine) | ~1300 | Medium |

Predicted NMR Chemical Shifts:

The ¹H and ¹³C NMR chemical shifts are predicted based on the electronic environment of each nucleus. The protons on the aromatic rings are expected to appear in the range of δ 7.5-6.5 ppm. The amino group protons are likely to be observed as a broad singlet, and the methyl protons of the ester group are predicted to be a sharp singlet at approximately δ 3.9 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the ester is expected to be the most downfield signal, around δ 165-170 ppm.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| -NH₂ Protons | 4.5 - 5.5 | Broad Singlet |

| -OCH₃ Protons | ~3.9 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| Aromatic Carbons | 110 - 155 |

| -OCH₃ (Ester) | ~52 |

Correlation of Electronic Structure with Optical Properties

The optical properties of this compound are intrinsically linked to its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing methyl carboxylate group (-COOCH₃) on the oxanthrene framework creates a "push-pull" system. This configuration is known to influence the electronic transitions and, consequently, the absorption and emission spectra of the molecule. chemrxiv.orgresearchgate.net

Theoretical studies, often employing TD-DFT, can predict the electronic absorption spectra. researchgate.net The primary electronic transition responsible for the lowest energy absorption band is typically the HOMO→LUMO transition. In this molecule, the HOMO is expected to have significant electron density localized on the electron-rich amino group and the oxanthrene ring system. Conversely, the LUMO is anticipated to be localized more towards the electron-deficient carboxylate group.

This spatial separation of the HOMO and LUMO gives the primary electronic transition a significant intramolecular charge-transfer (ICT) character. Molecules with strong ICT character often exhibit a pronounced solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. researchgate.net The energy of this transition, and thus the wavelength of maximum absorption (λ_max), is directly related to the HOMO-LUMO energy gap. The push-pull nature of the substituents is expected to decrease the HOMO-LUMO gap compared to the unsubstituted oxanthrene core, leading to a red-shift in the absorption spectrum. researchgate.net Computational models can quantify this energy gap and predict the λ_max, providing valuable guidance for the design of new materials with tailored optical properties. nih.gov

Chemical Reactivity and Derivatization Strategies for Aminoxanthrene Compounds

Reactivity of the Amino Group: Amidation, Alkylation, and Functionalization

The amino group (-NH₂) at the C4 position is a primary nucleophilic center, making it amenable to a variety of chemical modifications. Its reactivity is fundamental to the synthesis of diverse derivatives with altered biological activities and physical characteristics. nih.govmsu.edulibretexts.org

Amidation: The primary amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids to form stable amide bonds. libretexts.orgchemrevise.org This reaction is one of the most common strategies for derivatization, allowing for the introduction of a wide array of substituents. The general scheme for the amidation of "Methyl 4-aminooxanthrene-2-carboxylate" is depicted below. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemrevise.org

Reaction Scheme:

this compound + R-COCl → Methyl 4-(acylamino)oxanthrene-2-carboxylate + HCl

The introduction of different acyl groups (R-CO) can significantly modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile.

Alkylation: The nitrogen atom of the amino group can also act as a nucleophile in reactions with alkyl halides, leading to the formation of secondary or tertiary amines. msu.edulibretexts.org This process, known as N-alkylation, introduces alkyl chains that can influence the compound's solubility and interaction with biological targets. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving the reaction with an aldehyde or ketone followed by reduction, offers a more controlled method for introducing specific alkyl groups.

Functionalization: Beyond simple amidation and alkylation, the amino group serves as a handle for the attachment of various functional moieties. nih.govrsc.org For instance, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. It can also be diazotized and converted into a variety of other functional groups, although this reaction is less common for derivatization and more for synthetic transformations. The functionalization of amino groups is a key strategy in the development of bioconjugates and tagged macromolecules. nih.gov

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type | Key Features |

| Amidation | Acetyl chloride | N-acetyl amide | Introduces a simple acyl group, modifying polarity. |

| Alkylation | Methyl iodide | N-methyl or N,N-dimethyl amine | Increases basicity and can alter solubility. |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Introduces a bulky, electron-withdrawing group. |

| Urea Formation | Phenyl isocyanate | N-phenyl urea | Adds a hydrogen bond donor/acceptor moiety. |

Reactivity of the Carboxylate Ester Group: Hydrolysis, Transesterification, and Amide Formation

The methyl carboxylate group (-COOCH₃) at the C2 position is an electrophilic center susceptible to nucleophilic acyl substitution. libretexts.orgkhanacademy.orgopenstax.org Its reactivity is generally lower than that of acid chlorides or anhydrides but allows for several important transformations. youtube.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process. The resulting carboxylic acid provides a new site for further derivatization, such as amidation using coupling agents.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester through transesterification. This reaction is useful for introducing longer or more complex alkyl groups to the ester moiety, which can fine-tune the molecule's properties, such as its ability to cross cell membranes.

Amide Formation: Direct reaction of the ester with ammonia (B1221849) or primary/secondary amines can lead to the formation of amides. masterorganicchemistry.comresearchgate.netnih.gov This reaction is generally slower than the amidation of an acid chloride but can be driven to completion, often with heating. nih.gov This provides an alternative route to the synthesis of amide derivatives, complementing the reactions of the amino group.

Table 2: Reactivity of the Carboxylate Ester Group

| Reaction Type | Reagent Example | Product Type | Conditions |

| Hydrolysis | NaOH, H₂O | Carboxylic acid | Basic (saponification) |

| Hydrolysis | H₃O⁺ | Carboxylic acid | Acidic, reversible |

| Transesterification | Ethanol, H⁺ | Ethyl ester | Acid-catalyzed |

| Amide Formation | Ammonia | Primary amide | Heat |

Electrophilic and Nucleophilic Aromatic Substitution on the Xanthene Ring

The fused aromatic rings of the xanthene core can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The xanthene ring system is generally electron-rich and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. researchgate.netwikipedia.orgmasterorganicchemistry.comresearchgate.netmasterorganicchemistry.com The amino and ester groups already present on one of the rings will direct incoming electrophiles. The amino group is a strong activating group and is ortho-, para- directing, while the ester group is a deactivating group and is meta- directing. wikipedia.org The interplay of these two groups, along with the steric hindrance of the tricycle system, will determine the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution (NAS): Aromatic rings are typically resistant to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.org Therefore, "this compound" is unlikely to undergo nucleophilic aromatic substitution under standard conditions. However, if the ring were further modified with potent electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to a potential leaving group (like a halogen), this type of reaction could become feasible. libretexts.org

Modification of the Xanthene Backbone (e.g., at C9 position)

The C9 position of the xanthene backbone is a non-aromatic, methylene (B1212753) carbon that is a key site for structural modification. nih.gov This position is often targeted to introduce diverse substituents that can significantly alter the three-dimensional shape and properties of the molecule.

One common strategy involves the condensation of ortho-hydroxychalcones with arynes to generate 9-substituted xanthenes. nih.gov Another approach is the reaction of various aldehydes with dimedone or other active methylene compounds, which can lead to the formation of xanthene derivatives with substituents at the C9 position. nih.govresearchgate.netrsc.org These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization. nih.govresearchgate.net The introduction of aryl, alkyl, or other functional groups at C9 can impact biological activity, as seen in various xanthene-based compounds. umn.edu

Cascade Reactions and Tandem Processes in Xanthene Synthesis

Modern synthetic strategies often employ cascade or tandem reactions to construct complex molecular architectures like the xanthene core in a single, efficient operation. 20.210.105 These processes involve a sequence of intramolecular or intermolecular reactions where the product of one step becomes the substrate for the next.

For the synthesis of xanthene derivatives, cascade reactions can be initiated in several ways. For instance, a cascade nucleophilic addition-cyclic Michael addition of phenols bearing ortho α,β-unsaturated groups with arynes provides a facile route to 9-functionalized xanthenes. researchgate.net Another example is the cascade O-insertion/1,6-conjugate addition between benzynes and ortho-hydroxyphenyl substituted para-quinone methides. rhhz.net Metal-free radical cascade reactions have also been developed to synthesize diphosphonyl xanthene derivatives. rsc.org Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are another form of tandem process used to generate diverse xanthene libraries efficiently. scholarsresearchlibrary.commdpi.comnih.govchemmethod.com

Exploration of New Chemical Transformations